1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid
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Overview
Description
1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a cyclopentane ring substituted with multiple functional groups, including a piperazine moiety, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the Cyclopentane Core: Starting with a cyclopentane derivative, such as 1,2,2-trimethylcyclopentane, which can be synthesized via alkylation reactions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction using 4-methylpiperazine.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the piperazine or cyclopentane rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid may find applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways due to the presence of the piperazine ring.
Medicine: Possible development as a pharmaceutical agent, given the bioactivity associated with piperazine derivatives.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid would involve interactions with molecular targets such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially affecting pathways related to neurotransmission or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1,2,2-Trimethylcyclopentane: Lacks the piperazine and carboxyl groups.
4-Methylpiperazine: Lacks the cyclopentane core.
Cyclopentanecarboxylic acid: Lacks the piperazine and trimethyl groups.
Uniqueness
1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid is unique due to the combination of a cyclopentane ring with a piperazine moiety and a carboxylic acid group, which may confer unique chemical and biological properties.
This outline provides a comprehensive framework for understanding and discussing the compound, even in the absence of specific detailed information
Properties
IUPAC Name |
1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2)11(5-6-15(14,3)13(19)20)12(18)17-9-7-16(4)8-10-17/h11H,5-10H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRVVEBDWNLVHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCN(CC2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329489 |
Source
|
Record name | 1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801928 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94372-90-4 |
Source
|
Record name | 1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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